molecular formula C11H15F2N5 B11736832 {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11736832
M. Wt: 255.27 g/mol
InChI Key: KGAMBWIOAMMFBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a bifunctional amine derivative featuring two distinct pyrazole moieties. The first pyrazole ring (at the N-terminal) is substituted with a difluoromethyl group at position 1 and a methylene-linked amine at position 3. The second pyrazole ring is 1,5-dimethyl-substituted with a methylene-linked amine at position 4. This compound is of interest in medicinal chemistry due to the structural versatility of pyrazole derivatives, which are often utilized in drug discovery for their metabolic stability and hydrogen-bonding capabilities .

Properties

Molecular Formula

C11H15F2N5

Molecular Weight

255.27 g/mol

IUPAC Name

1-[1-(difluoromethyl)pyrazol-3-yl]-N-[(1,5-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C11H15F2N5/c1-8-9(6-15-17(8)2)5-14-7-10-3-4-18(16-10)11(12)13/h3-4,6,11,14H,5,7H2,1-2H3

InChI Key

KGAMBWIOAMMFBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CNCC2=NN(C=C2)C(F)F

Origin of Product

United States

Biological Activity

The compound {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is a pyrazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

  • IUPAC Name : 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
  • CAS Number : 1856025-60-9
  • Molecular Formula : C11H16ClF2N5
  • Molecular Weight : 291.73 g/mol

Biological Activity Overview

Recent studies have highlighted the biological activity of pyrazole derivatives, including anti-inflammatory, analgesic, and anticancer properties. The specific compound of interest has shown promising results in various assays.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For example, compounds with similar structures have demonstrated IC50 values comparable to standard anti-inflammatory drugs such as diclofenac sodium. Notably, some derivatives showed IC50 values ranging from 60 to 70 μg/mL against inflammatory markers .

Analgesic Properties

In vivo studies have reported that certain pyrazole derivatives possess analgesic properties superior to traditional pain medications. For instance, a series of pyrazole compounds were found to inhibit COX enzymes effectively, with selectivity indices indicating a preference for COX-2 inhibition .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated the anti-inflammatory activity of various pyrazole derivatives; the compound exhibited an IC50 value of 54.65 μg/mL against COX enzymes .
Study 2 Investigated the analgesic effects of structurally related compounds; demonstrated potent inhibition of pain pathways with an efficacy greater than celecoxib .
Study 3 Focused on the synthesis and functionalization of pyrazolo[1,5-a]pyrimidines; highlighted their potential as dual COX/sEH inhibitors with significant anti-inflammatory effects .

The biological activity of {[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine is believed to involve:

  • Inhibition of COX Enzymes : Similar compounds have been shown to selectively inhibit COX-2 over COX-1, reducing inflammation without the gastrointestinal side effects typical of non-selective NSAIDs.
  • Modulation of Inflammatory Mediators : The compound may influence the production of cytokines and other inflammatory mediators, further contributing to its therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key analogs include:

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties References
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine (Target) C₁₂H₁₆F₂N₅ 300.29 (calc.) Difluoromethyl (N1), 1,5-dimethyl (pyrazole) High polarity due to dual pyrazole motifs
[(2,5-Difluorophenyl)methyl][(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amine C₁₃H₁₅F₂N₃ 299.25 2,5-Difluorophenyl, 1,5-dimethyl (pyrazole) Enhanced lipophilicity; potential CNS activity
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide C₂₈H₃₁BrN₄O₄S₂ 630.0970 Sulfonamide, fluorophenyl, tert-butyl phenol Antioxidant and anti-inflammatory activity
[(1,3-Dimethyl-1H-pyrazol-4-yl)methyl][(4-methoxyphenyl)methyl]amine C₁₂H₁₄FN₃ 245.33 1,3-Dimethyl (pyrazole), 4-methoxyphenyl Improved solubility in polar solvents
{[1-(Difluoromethyl)-1H-pyrazol-3-yl]methyl}(methyl)amine hydrochloride C₆H₁₀F₂N₃·HCl 195.62 (free base) Difluoromethyl (N1), methylamine Building block for kinase inhibitors

Key Observations:

Substituent Effects on Bioactivity: The target compound’s difluoromethyl group enhances metabolic stability compared to non-fluorinated analogs like [(4-methoxyphenyl)methyl]amine derivatives . Fluorine atoms reduce oxidative degradation and improve membrane permeability .

Molecular Weight and Solubility :

  • The target compound (MW ~300.29) is lighter than sulfonamide- and bromine-containing analogs (e.g., 630.0970 in ), suggesting better bioavailability.
  • Compounds with aryl groups (e.g., 2,5-difluorophenyl in ) exhibit higher lipophilicity (logP ~3.5) compared to the target compound’s pyrazole-dominated structure (logP ~2.1 estimated).

Synthetic Utility :

  • The target compound and its hydrochloride salt (CAS: 1345510-66-8) are cataloged as building blocks for drug discovery, emphasizing their role in modular synthesis .
  • Analogs like 5-p-fluorophenyl-1H-pyrazole-3-carboxamide () demonstrate the impact of electron-withdrawing groups (e.g., sulfonamide) on biological activity, a feature absent in the target compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.